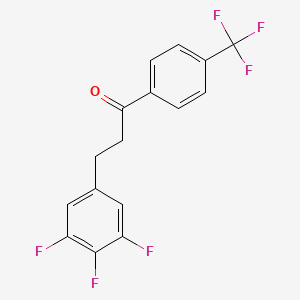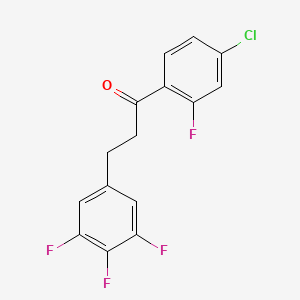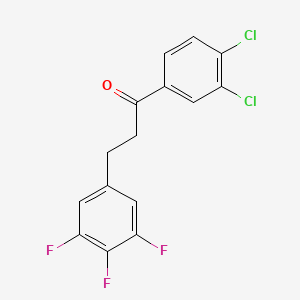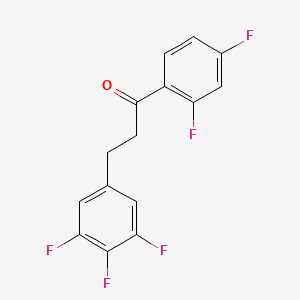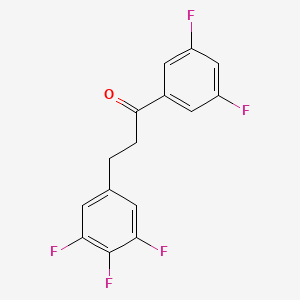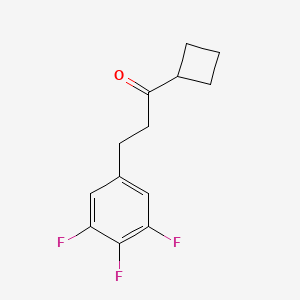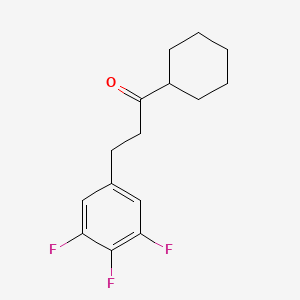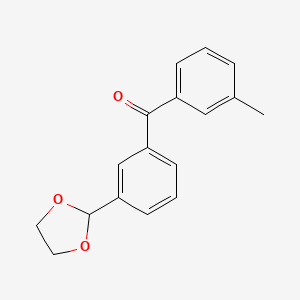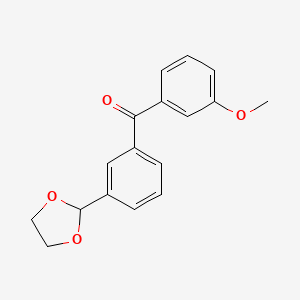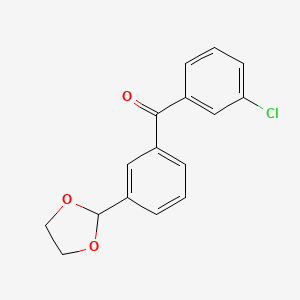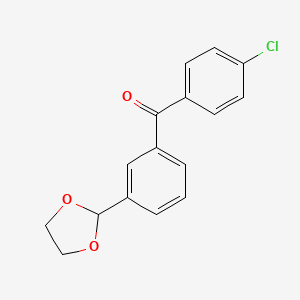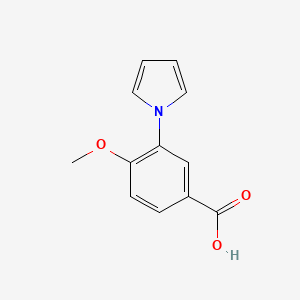
4-Methoxy-3-pyrrol-1-YL-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure and Hydrothermal Synthesis
- 4-Methoxy-3-pyrrol-1-YL-benzoic acid has been studied in the context of crystallography. Lin and Zhang (2012) investigated the crystal structure of a related compound under hydrothermal conditions, highlighting the planarity and inclinations within its molecular structure (Lin & Zhang, 2012).
Synthesis of Pyrrolo Benzodiazocine Ring System
- Koriatopoulou et al. (2008) described a novel synthesis method for the pyrrolo benzodiazocine ring system, starting with 1 H -Pyrrole-2-carbaldehyde, which shares structural similarities with 4-Methoxy-3-pyrrol-1-YL-benzoic acid (Koriatopoulou et al., 2008).
Fabrication of Hybrid Films
- Makowski et al. (2007) explored the use of a structurally similar compound, 4-(pyrrole-1-yl) benzoic acid, in the controlled fabrication of multilayered hybrid films, demonstrating its potential in creating complex nanostructures (Makowski et al., 2007).
Antibacterial and Antitubercular Properties
- Joshi et al. (2008) synthesized and evaluated 4-pyrrol-1-yl benzoic acid hydrazide analogs, which showed promising antibacterial and antitubercular activities, signifying its potential in medical applications (Joshi et al., 2008).
Luminescent Properties of Lanthanide Complexes
- Sivakumar et al. (2010) examined the influence of substituents on 4-benzyloxy benzoic acid derivatives, akin to 4-Methoxy-3-pyrrol-1-YL-benzoic acid, on the photophysical properties of lanthanide coordination compounds (Sivakumar et al., 2010).
Doping in Polyaniline
- Amarnath and Palaniappan (2005) investigated benzoic acid and its derivatives as dopants in polyaniline, demonstrating their utility in enhancing the properties of conducting polymers (Amarnath & Palaniappan, 2005).
Luminescent Lanthanide Complexes
- Kim et al. (2006) studied 4-naphthalen-1-yl-benzoic acid derivatives, similar to 4-Methoxy-3-pyrrol-1-YL-benzoic acid, for their use in luminescent lanthanide complexes, contributing to the understanding of energy transfer in such systems (Kim et al., 2006).
Analgesic and Antiinflammatory Properties
- Muchowski et al. (1985) synthesized and evaluated pyrrole derivatives for their analgesic and antiinflammatory activities, indicating the potential therapeutic uses of these compounds (Muchowski et al., 1985).
Binding Modes in Cytochrome P450 Monooxygenases
- Podgorski et al. (2020) used substituted benzoic acids, including a compound structurally similar to 4-Methoxy-3-pyrrol-1-YL-benzoic acid, to study binding modes in cytochrome P450, enhancing our understanding of this crucial enzyme's function (Podgorski et al., 2020).
Synchrotron X-ray Powder Diffraction in Antitumoral Agents
- Silva et al. (2012) utilized chain functionalized pyrroles for crystal structure determination, providing insight into the structure of compounds that might have antitumoral properties (Silva et al., 2012).
Electrochemical Preparation of Composite Coatings
- Adamczyk et al. (2014) demonstrated the incorporation of 4-(pyrrole-1-yl) benzoic acid in the electrodeposition of poly(3,4-ethylenedioxythiophene), which is relevant for the development of advanced materials (Adamczyk et al., 2014).
Synthesis of Aryl-Substituted Pyrrole Derivative
- Li Bo-yu (2003) focused on synthesizing a pyrrole derivative, providing a basis for further exploration in the field of organic synthesis (Li Bo-yu, 2003).
Colored Oxidation Products of Pyrrole Derivatives
- Bauer (1970) explored the colored oxidation products of pyrrole derivatives, adding to the knowledge of pyrrole chemistry relevant to 4-Methoxy-3-pyrrol-1-YL-benzoic acid (Bauer, 1970).
Electrochemical Activity of Pyrrole with TEMPO Side Chain
- Lu et al. (2014) studied the electrochemical polymerization of pyrrole with a TEMPO side chain, highlighting its potential in electrochemical applications (Lu et al., 2014).
Potentiometric Titration of Hydroxylated Benzoic Acids
- Aktaş and Yaşar (2004) utilized artificial neural network calibration for potentiometric titration of hydroxylated benzoic acids, providing insights into analytical techniques involving such compounds (Aktaş & Yaşar, 2004).
Temperature-Responsive Solid Material
- Han et al. (2013) developed a thermal responsive solid material using an aryl-substituted pyrrole derivative, indicating its utility in temperature monitoring applications (Han et al., 2013).
Polymorphs of Related Benzoic Acids
- Aakeröy et al. (2005) characterized new polymorphs of a compound structurally similar to 4-Methoxy-3-pyrrol-1-YL-benzoic acid, contributing to the field of polymorphism in organic compounds (Aakeröy et al., 2005).
Antihepatotoxic Activity
- Gadgoli and Mishra (1999) found antihepatotoxic activity in a compound similar to 4-Methoxy-3-pyrrol-1-YL-benzoic acid, highlighting its medicinal potential (Gadgoli & Mishra, 1999).
Aldose Reductase Inhibitory Activity
- Chatzopoulou et al. (2011) studied the effect of methoxy substitution in pyrrole analogs on aldose reductase inhibitory activity, showing potential for therapeutic applications (Chatzopoulou et al., 2011).
Antimycobacterial Agents
- Joshi et al. (2017) synthesized novel pyrrole analogs, including 4-(4-pyrrol-1-yl) benzoic acid hydrazide, showing promising antimycobacterial activities, important for developing new antimicrobial agents (Joshi et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-methoxy-3-pyrrol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHEOVFMRNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-pyrrol-1-YL-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

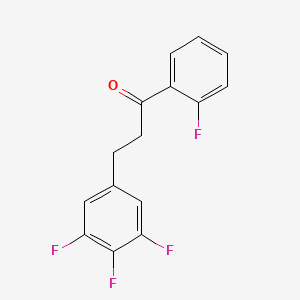
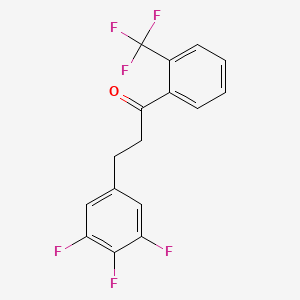
![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)
